molecular formula C12H16N4O2 B3726874 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione

3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione

Cat. No. B3726874
M. Wt: 248.28 g/mol
InChI Key: QIIKBSYCPDSDBH-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione, also known as DAPD, is a pyrimidine nucleoside analog that has been extensively studied for its potential use in antiviral and anticancer treatments. In

Mechanism of Action

3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione is a nucleoside analog that works by inhibiting the activity of viral reverse transcriptase, an enzyme that is essential for the replication of HIV and other viruses. 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione is incorporated into the viral DNA during replication, which leads to the termination of viral DNA synthesis and the inhibition of viral replication.
Biochemical and Physiological Effects:
3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione has been shown to have low toxicity in vitro and in vivo, and has been well-tolerated in clinical trials. It has been shown to have good oral bioavailability and to be rapidly absorbed and distributed throughout the body. 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione has also been shown to have a long half-life, which allows for less frequent dosing.

Advantages and Limitations for Lab Experiments

One advantage of 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione is its broad spectrum of activity against various viruses, which makes it a promising candidate for the development of antiviral drugs. However, one limitation of 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione is its potential for the development of drug resistance, which can occur with prolonged use.

Future Directions

There are several potential future directions for the study of 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione. One direction is the development of new and more effective antiviral and anticancer drugs based on 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione. Another direction is the study of the mechanism of action of 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione and its potential for the development of new therapeutic targets. Additionally, further research is needed to fully understand the potential advantages and limitations of 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione for use in clinical settings.

Scientific Research Applications

3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione has been studied for its potential use in the treatment of viral infections, particularly HIV. It has been shown to inhibit the replication of HIV-1 in vitro and in vivo, and has also been shown to be active against other viruses such as herpes simplex virus and cytomegalovirus. 3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

(Z)-2-acetyl-N'-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-6-5-7(2)15-12(14-6)16-11(13)10(8(3)17)9(4)18/h5,17H,1-4H3,(H2,13,14,15,16)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIKBSYCPDSDBH-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(C(=C(C)O)C(=O)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\C(=C(/C)\O)\C(=O)C)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-acetyl-N'-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione
Reactant of Route 2
3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione
Reactant of Route 3
Reactant of Route 3
3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione
Reactant of Route 4
3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione
Reactant of Route 5
3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione
Reactant of Route 6
3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.